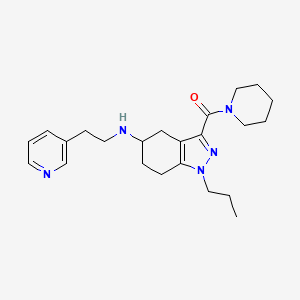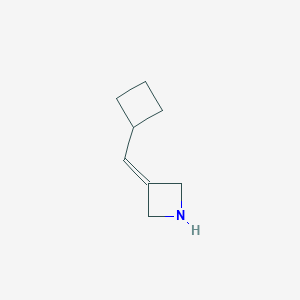
3-(Cyclobutylmethylidene)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethylidene)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Cyclobutylmethylidene)azetidine, can be achieved through several methods:
Cycloaddition Reactions: . This reaction can be mediated by visible light and involves the formation of a four-membered ring.
Nucleophilic Substitution: Azetidines can also be synthesized via nucleophilic substitution reactions of acyclic amines. This method involves the substitution of a leaving group with a nucleophile, leading to the formation of the azetidine ring.
Reduction of β-Lactams: The reduction of β-lactams is another method to obtain azetidines. This process involves the reduction of the carbonyl group in β-lactams to form the corresponding azetidine.
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its high regio- and stereoselectivity . Additionally, the use of microwave irradiation and solid support systems can enhance the efficiency and yield of azetidine synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclobutylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form corresponding N-oxides.
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethylidene)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylmethylidene)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles . Additionally, the unique structure of azetidines allows them to interact with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(Cyclobutylmethylidene)azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
3-(cyclobutylmethylidene)azetidine |
InChI |
InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2 |
Clave InChI |
YPDYOQNPIXFVBI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C=C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
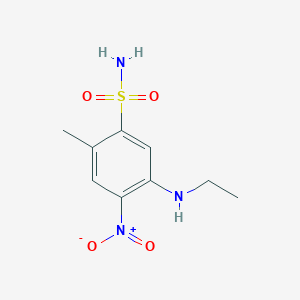
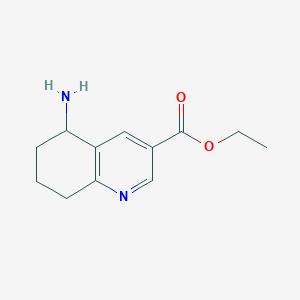
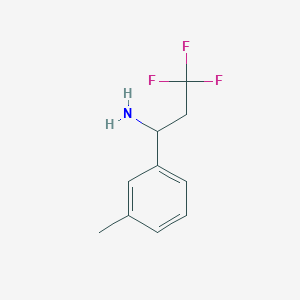

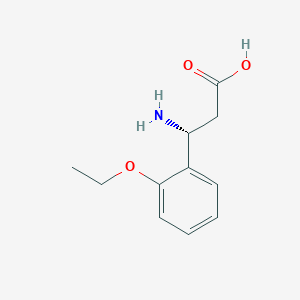
amine](/img/structure/B13178404.png)
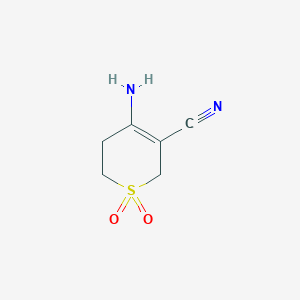
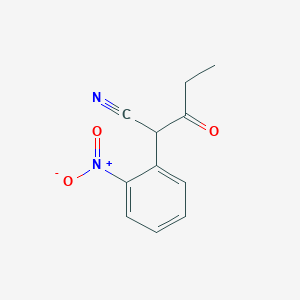
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
